molecular formula C18H14BrNO3 B186228 Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate CAS No. 355432-91-6

Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B186228
CAS No.: 355432-91-6
M. Wt: 372.2 g/mol
InChI Key: RIFJKCGGBHVJOJ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a chemical compound with the molecular formula C18H14BrNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves the bromination of a quinoline derivative followed by esterification. One common method involves the reaction of 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester . The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced, although these reactions are less common for this specific compound.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate .

Biology and Medicine

Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties .

Industry

In industry, this compound can be used in the development of materials with specific electronic or optical properties. Quinoline derivatives are often explored for their potential in organic light-emitting diodes (OLEDs) and other electronic applications .

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets such as enzymes or receptors. The quinoline ring system can intercalate with DNA or inhibit specific enzymes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    2-(4-Methoxyphenyl)quinoline-4-carboxylic acid:

Uniqueness

Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to the presence of both a bromine atom and an ester group. This combination allows for diverse chemical modifications and applications, making it a valuable compound in synthetic chemistry and materials science .

Properties

IUPAC Name

methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-22-13-6-3-11(4-7-13)17-10-15(18(21)23-2)14-9-12(19)5-8-16(14)20-17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFJKCGGBHVJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361077
Record name methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355432-91-6
Record name methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 6-BROMO-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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